molecular formula C17H18N4O2S B12015194 3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine CAS No. 573697-24-2

3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12015194
CAS No.: 573697-24-2
M. Wt: 342.4 g/mol
InChI Key: KBHUPKLENJIJJL-UHFFFAOYSA-N
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Description

3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 3-methoxybenzyl chloride with 5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-Methoxybenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine
  • 3-((3-Methoxybenzyl)thio)-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-4-amine
  • 3-((3-Methoxybenzyl)thio)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

Uniqueness

3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring, which can influence its biological activity and chemical reactivity. The presence of both methoxy and thioether groups provides distinct properties that can be leveraged in various applications.

Properties

CAS No.

573697-24-2

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H18N4O2S/c1-22-14-8-6-13(7-9-14)16-19-20-17(21(16)18)24-11-12-4-3-5-15(10-12)23-2/h3-10H,11,18H2,1-2H3

InChI Key

KBHUPKLENJIJJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)OC

Origin of Product

United States

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